![molecular formula C13H20O4 B1308234 Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate CAS No. 40098-26-8](/img/structure/B1308234.png)
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate
Overview
Description
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate is a compound that has not been directly studied in the provided papers. However, related compounds and methodologies can provide insight into its potential synthesis and properties. For instance, the synthesis of Methyl 7-Oxoheptanoate, a structurally related compound, has been used as a key intermediate for the preparation of prostaglandins and other significant organic molecules .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, the preparation of enantiomerically pure 1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one demonstrates the use of chiral building blocks, reduction, esterification, and separation techniques to achieve the desired enantiomers with high yield . Similarly, Methyl 7-Oxoheptanoate has been synthesized through multiple methods, including starting from cycloheptanone or from derivatives of suberic acid . These methodologies could potentially be adapted for the synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate by incorporating the necessary modifications to the cyclopentene moiety.
Molecular Structure Analysis
The molecular structure of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate would likely feature a cyclopentene ring with a ketone and hydroxyl group, as well as a heptanoate ester chain. The presence of these functional groups would influence the reactivity and stereochemistry of the molecule. The determination of absolute configurations, as seen in the synthesis of enantiomerically pure bicyclic ketones, would be crucial for understanding the stereochemical aspects of the molecule .
Chemical Reactions Analysis
The chemical reactivity of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate would be influenced by its functional groups. The ketone could undergo reactions such as reduction or nucleophilic addition, while the ester could participate in hydrolysis or transesterification reactions. The hydroxyl group could be involved in dehydration or etherification reactions. The synthesis of related compounds, such as the quinolines with antibacterial activity, demonstrates the potential for creating complex molecules with biological activity through careful manipulation of similar functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate would be determined by its molecular structure. The presence of polar functional groups like the ketone and hydroxyl would affect its solubility in various solvents, boiling point, and melting point. The compound's stability could be assessed through studies similar to those conducted on the antibacterial quinolines, which included preliminary toxicological and pharmacokinetic profiles . These properties are essential for understanding the compound's behavior in different environments and potential applications in chemical synthesis or pharmaceutical development.
Scientific Research Applications
Synthesis and Prostaglandin Research
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate is a key intermediate in the synthesis of Misoprostol, a prostaglandin analog (Jiang Xin-peng et al., 2017). Prostaglandin synthesis often uses this compound as a starting point or intermediate. For instance, it has been used in the preparation of various prostaglandin analogs (J. H. Babler & Raymond K. Moy, 1979), (W. Danikiewicz et al., 1986).
Pharmaceutical Synthesis
This compound is significant in the field of pharmaceutical synthesis. For instance, it has been involved in the synthesis of ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate, an important compound in pharmaceutical research (N. S. Vostrikov et al., 2010). Furthermore, its derivatives have shown potential as HMG-CoA reductase inhibitors, which are crucial in cholesterol management (H. Jendralla et al., 1990).
Chemical Synthesis and Biological Activities
In chemical synthesis, the compound has been used in the creation of various analogues and derivatives for studying their biological activities. For example, it played a role in synthesizing novel quinoline derivatives with potent antibacterial activity against respiratory pathogens (T. Odagiri et al., 2013). Additionally, it has been used in the microbiological optical resolution of synthetic prostaglandin intermediates, demonstrating its versatility in chemical synthesis (W. J. Marsheck & M. Miyano, 1973).
Future Directions
The synthesis of “Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate” and its use as a key intermediate in the production of misoprostol is a significant area of research . Future directions could include optimizing the synthesis process to increase yield, or exploring other potential applications of this compound.
Mechanism of Action
Target of Action
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, also known as Norprostol, is a synthetic prostaglandin E1 analog . The primary targets of Norprostol are the prostaglandin E1 receptors located on parietal cells in the stomach and myometrial cells in the uterus .
Mode of Action
Upon binding to its targets, Norprostol exerts its effects by stimulating these receptors. In the stomach, it reduces gastric acid secretion . In the uterus and cervix, Norprostol can increase the strength and frequency of contractions and decrease cervical tone .
Biochemical Pathways
The stimulation of prostaglandin receptors by Norprostol leads to a decrease in intracellular cyclic AMP levels, which in turn decreases proton pump activity at the apical surface of the parietal cell . This results in reduced gastric acid secretion. In the uterus, the increased contractions can lead to the expulsion of tissue .
Pharmacokinetics
It is known that norprostol is extensively absorbed and undergoes rapid de-esterification to its free acid, which is responsible for its clinical activity . Unlike the parent compound, this free acid is detectable in plasma .
Result of Action
The result of Norprostol’s action is a decrease in gastric acid secretion in the stomach, which can help prevent gastric ulcers . In the uterus, the increased contractions can lead to the expulsion of tissue, which can be useful in medical procedures such as labor induction and termination of pregnancy .
properties
IUPAC Name |
methyl 7-(3-hydroxy-5-oxocyclopenten-1-yl)heptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8,11,14H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKUWAVOSCVDCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC1=CC(CC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960548 | |
Record name | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | |
CAS RN |
40098-26-8 | |
Record name | Norprostol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040098268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 7-(3-hydroxy-5-oxo-1-cyclopenten-1-yl)heptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORPROSTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I3O2MY5FN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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